molecular formula C14H19NO3 B8306085 tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate

tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate

Cat. No.: B8306085
M. Wt: 249.30 g/mol
InChI Key: SGPBAELPDYEPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17)

InChI Key

SGPBAELPDYEPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the formation of stable carbamate linkages that protect the amine functionality during subsequent synthetic steps .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring and the oxopropyl group, which provide additional sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and polymer chemistry .

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